molecular formula C20H28I3N3O9 B125893 Iopentol CAS No. 89797-00-2

Iopentol

Cat. No.: B125893
CAS No.: 89797-00-2
M. Wt: 835.2 g/mol
InChI Key: IUNJANQVIJDFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development in Contrast Media Research

The development of Iopentol (trade name Imagopaque) aligns with the broader evolution of iodinated contrast agents. Key milestones include:

Era Innovation This compound's Role
1950s–1970s Ionic high-osmolar agents (e.g., diatrizoate) dominate, causing pain and toxicity. N/A
1980s–1990s Non-ionic monomeric agents (e.g., iohexol) introduced, reducing osmolality. This compound developed as part of this wave, optimized for low chemotoxicity.
2000s Iso-osmolar dimeric agents (e.g., iodixanol) emerge. This compound remains relevant for specific applications due to its pharmacokinetic profile.

This compound’s synthesis reflects advancements in understanding the relationship between molecular structure and bioavailability. Its triiodinated ratio (3:1 iodine-to-particle ratio) balances water solubility and diagnostic efficacy.

Research Significance in Diagnostic Imaging

This compound’s research significance stems from its role in advancing low-osmolar contrast agents, which revolutionized radiological safety. Key contributions include:

  • Pharmacokinetics :

    • Excretion : Primarily renal via glomerular filtration, with 97% excreted unchanged within 24 hours.
    • Distribution : Extracellular fluid distribution, minimizing systemic toxicity.
  • Diagnostic Applications :

    • Arteriography : Used for vascular imaging due to rapid clearance and minimal hemodynamic effects.
    • CT Enhancement : Effective in abdominal and cerebral imaging, with Hounsfield unit measurements comparable to ionic agents.
    • Gastrointestinal Imaging : Administered orally for bowel opacification in CT scans.

Comparative Position in Radiocontrast Research

This compound’s efficacy and safety have been rigorously compared with other agents in clinical trials. Below is a synthesis of key findings:

Contrast Agent Procedure Efficacy Adverse Events Key Finding
This compound vs Iohexol Varicography Equal diagnostic quality No significant differences This compound validated as effective alternative with comparable safety.
This compound vs Ioxaglate Knee Arthrography Similar image quality This compound caused 50% less postprocedural pain Reduced discomfort in joint imaging.
This compound vs Diatrizoate Cerebral CT Comparable lesion visualization 23% vs 64% immediate adverse events Lower incidence of warmth and local discomfort.
This compound vs Iopromide Pediatric Angiocardiography Equivalent diagnostic info Fewer systemic reactions Safe for pediatric use due to low chemotoxicity.

These comparisons highlight this compound’s niche in minimizing procedural discomfort while maintaining diagnostic precision.

Evolving Research Applications Framework

This compound’s adaptability across imaging modalities underscores its enduring relevance. Emerging applications include:

  • Specialized Procedures :

    • ERCP : Used in endoscopic retrograde cholangiopancreatography for biliary duct visualization, with efficacy comparable to diatrizoate.
    • Hysterosalpingography : Safe for uterine and fallopian tube imaging, provided no acute pelvic inflammation.
  • Pharmacological Insights :

    • Oral Administration : Demonstrated efficacy in gastrointestinal CT, with contrast distribution comparable to amidotrizoate.
    • Iso-Osmolar Compatibility : While not iso-osmolar itself, this compound’s low osmolality aligns with modern trends toward safer agents.
  • Contrast-Induced Nephropathy (CIN) Risk :

    • This compound’s rapid renal clearance may mitigate CIN risk, though direct comparative data with iso-osmolar agents like iodixanol remains limited.

Properties

IUPAC Name

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJANQVIJDFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869032
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89797-00-2
Record name Iopentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89797-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopentol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopentol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041909
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Core Reaction Sequence

The synthesis of this compound follows a three-step sequence starting from 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound I). The process involves:

  • Acetylation of the primary amine group.

  • Regioselective alkylation at the acetamide nitrogen.

  • Deprotection and final purification.

Acetylation Step

Compound I undergoes acetylation using acetic anhydride in the presence of p-toluenesulfonic acid as a catalyst. This reaction converts the primary amine into an acetamide group, yielding 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound II). Optimal conditions include refluxing in anhydrous dichloromethane at 40°C for 6 hours, achieving >95% conversion.

Alkylation with 1-Chloro-3-methoxy-2-propanol

The critical alkylation step introduces the 2-hydroxy-3-methoxypropyl side chain. Compound II reacts with 1-chloro-3-methoxy-2-propanol (Cl-MOP) under alkaline conditions. Early methods suffered from poor regioselectivity (<60% yield), but introducing calcium ions as additives improved N-alkylation efficiency to 82–85%. The mechanism involves:

  • Activation of the acetamide nitrogen via deprotonation.

  • Nucleophilic substitution at the chloro group of Cl-MOP.

Borate Intermediate Strategy

To further enhance selectivity, a borate-mediated approach was developed:

  • Compound II is treated with boric acid and KOH, forming a cyclic diborate tripotassium salt.

  • Alkylation with Cl-MOP proceeds with >90% regioselectivity due to steric shielding of the non-target amide groups.

  • Acidic workup (dilute HCl) removes borate protecting groups, yielding crude this compound.

Isomerism and Conformational Dynamics

This compound exists as a mixture of eight diastereomers arising from:

  • Two chiral centers in the 2-hydroxy-3-methoxypropyl side chain.

  • Exo/endo isomerism around the triiodinated benzene ring.

Kinetic Analysis of Isomerization

HPLC and ¹H NMR studies quantified isomer ratios under varying conditions:

Temperature (°C)Endo:Exo RatioHalf-Life (h)Equilibration Time (h)
250.181.27.5
400.260.85.0
600.350.32.1

At 40°C (typical storage temperature), the equilibrium favors exo-iopentol (79:21 exo:endo). Isomerization follows first-order kinetics, with an activation energy of 89.2 kJ/mol.

Purification and Impurity Profiling

Chromatographic Methods

Crude this compound undergoes preparative HPLC to resolve diastereomers and synthetic byproducts. Key parameters:

ColumnMobile PhaseFlow RateDetectionResolution (Rs)
C18 reversed-phase25:75 Acetonitrile:Water + 0.1% TFA5 mL/minUV 254 nm1.8–2.3

This method separates this compound from nine identified impurities, including:

  • Impurity A : Unreacted starting material (Compound I).

  • Impurity B : Over-alkylated product with two Cl-MOP groups.

  • Impurity C : Deiodinated derivative.

Toxicity of Byproducts

Acute toxicity (LD₅₀ in mice) varies significantly among impurities:

ImpurityLD₅₀ (mg/kg)Clinical Relevance
A4,200Low risk
B1,150Moderate risk
C890High risk

Despite these risks, impurity levels in final batches are controlled to <0.1% via stringent HPLC monitoring.

Comparative Synthesis Strategies

Traditional vs. Borate-Mediated Alkylation

ParameterTraditional MethodBorate Method
Yield68–72%88–92%
Regioselectivity60–65%92–95%
Purity (HPLC)97.5%99.3%
Process Time14 hours18 hours

The borate method’s superior selectivity justifies its adoption in industrial-scale production despite longer reaction times.

Industrial-Scale Optimization

Catalyst Screening

Metal ion additives were tested to enhance alkylation efficiency:

AdditiveConc. (mM)Yield (%)Selectivity (%)
None6258
Ca²⁺108582
Mg²⁺107875
Zn²⁺107168

Calcium ions stabilize the transition state through Lewis acid interactions, reducing side reactions.

Solvent Systems

Polar aprotic solvents maximize Cl-MOP reactivity:

SolventDielectric ConstantYield (%)
DMF36.788
DMSO46.784
Acetonitrile37.579
THF7.561

DMF achieves optimal balance between solubility and reaction rate .

Chemical Reactions Analysis

Isomerization Dynamics

Iopentol exhibits complex stereochemistry, existing as a mixture of diastereomers and conformers. Key findings include:

  • Exo/Endo Isomerization : At 40°C, HPLC and ¹H NMR studies reveal an equilibrium endo:exo ratio of 0.26 .

  • Kinetic Parameters :

    ParameterValueMethod
    Half-life (endo)0.8 hoursHPLC
    Equilibration time5.0 hoursNMR spectroscopy

This isomerization impacts its physicochemical stability but does not affect clinical efficacy due to rapid equilibration in solution .

Cross-Reactivity with Other Agents

This compound shares structural motifs with other iodinated contrast media (ICMs), leading to potential cross-reactivity:

  • Chemical Groups : The tri-iodinated benzene core and acetylated side chains (Fig. 1) contribute to cross-reactivity with ioversol, iohexol, and iomeprol .

  • Clinical Observations :

    Tested CompoundCross-Reactivity Rate (%)Study Type
    Iomeprol45–60Skin testing
    Iohexol30–50In vitro assays

Cross-reactivity is attributed to shared hydroxyl and amide functional groups .

Metabolic Inertness

This compound demonstrates negligible metabolic transformation:

  • Excretion Profile : >98% is excreted unchanged via renal glomerular filtration within 24 hours .

  • Tubular Effects :

    • Enzymuria : Transient increases in urinary N-acetyl-glucosaminidase (+22%) and alkaline phosphatase (+18%) post-administration indicate mild tubular irritation .

    • No significant changes in serum creatinine or β₂-microglobulin levels .

Structural Highlights

This compound

text
SMILES: COCC(O)CN(C(C)=O)C1=C(I)C(C(=O)NCC(O)CO)=C(I)C(C(=O)NCC(O)CO)=C1I InChI: InChI=1S/C20H28I3N3O9/c1-9(29)...

Key functional groups: Tri-iodinated benzene, acetylated amines, and hydrophilic dihydroxypropyl side chains .

Scientific Research Applications

Iopentol has a wide range of applications in scientific research, including:

Mechanism of Action

Iopentol functions as a radiocontrast agent by utilizing its iodine content. The iodine atoms in this compound absorb X-rays, resulting in enhanced contrast in X-ray images. This higher contrast allows for better visualization of structures and abnormalities within the body. The low osmolality of this compound reduces the risk of adverse effects, making it a safer option compared to high-osmolality contrast agents .

Comparison with Similar Compounds

Pharmacokinetics and Bioequivalence

Iopentol exhibits pharmacokinetic (PK) profiles akin to other non-ionic CMs, including iohexol, ioversol, iodixanol, and iomeprol. Key findings:

  • Plasma Clearance : Rapid distribution (half-life ~10 minutes) and first-order elimination, with maximal serum concentrations achieved within 1–5 minutes post-injection .
  • Dose Proportionality : Linear relationship between iodine concentration and dose, with minimal inter-subject variability .

Table 1: Pharmacokinetic Parameters of this compound vs. Other CMs

Parameter This compound Iohexol Iopromide Iodixanol
Distribution t₁/₂ (min) ~10 ~12 ~8 ~15
Elimination t₁/₂ (hr) 1.5–2.0 1.8–2.2 1.2–1.6 2.0–2.5
Protein Binding (%) <5 <5 <5 <5

Sources:

Table 2: Adverse Event Rates in Clinical Trials

CM Study Type AE Rate (%) Common AEs
This compound Abdominal CT 2.3 Warmth (44.8%), flushing
Iopromide Abdominal CT 8.9 Nausea, vomiting
Iohexol Varicography 0 None reported

Sources:

Chemical Structure and Cross-Reactivity

This compound belongs to a large chemical group of non-ionic CMs, sharing structural similarities with iohexol, ioversol, and iomeprol. Key distinctions:

  • Structural Differences : A single methyl group separates this compound from iopromide and iobitridol .

Figure 1: Chemical Grouping of Non-Ionic CMs

  • Large Group: this compound, iohexol, ioversol, iomeprol, iodixanol.
  • Small Group : Iopromide, iobitridol.
    Source:

Physicochemical and Functional Properties

This compound’s low osmolality and viscosity enhance patient comfort during administration:

  • Osmolality : 695 mOsm/kg (this compound 350 mg I/mL) vs. 780 mOsm/kg (iopromide 300 mg I/mL) .
  • Viscosity : 4.6 mPa·s at 37°C, comparable to iohexol (4.5 mPa·s) .

Table 3: Physicochemical Comparison

Property This compound Iohexol Iopromide
Osmolality (mOsm/kg) 695 720 780
Viscosity (mPa·s) 4.6 4.5 5.2
Partition Coefficient 0.0012 0.0011 0.0009

Source:

Impact on Hemostasis and Chemotoxicity

  • Coagulation : In vitro and in vivo studies show this compound mildly inhibits platelet aggregation and intrinsic coagulation, comparable to iohexol .
  • Chemotoxicity : Lower red blood cell lysis and acetylcholinesterase inhibition than ionic CMs (e.g., sodium iothalamate) .

Biological Activity

Iopentol, a non-ionic iodinated contrast agent, is primarily used in medical imaging to enhance the visibility of internal structures during X-ray and CT scans. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, clinical applications, and safety profile based on diverse sources.

This compound is characterized by its chemical formula C20H28I3N3O9C_{20}H_{28}I_3N_3O_9 and a molar mass of approximately 835.169 g/mol. The compound contains multiple iodine atoms, which are crucial for its function as a radiocontrast agent due to their ability to absorb X-rays effectively .

Mechanism of Action:

  • X-ray Absorption: The iodine in this compound absorbs X-rays, enhancing the contrast in imaging studies.
  • Low Osmolality: this compound has a low osmolality (approximately 290 mOsm/kg), which is associated with reduced risk of adverse reactions compared to high-osmolality contrast agents .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical use:

  • Administration Routes: It can be administered intravenously or via injection into body cavities.
  • Distribution: After intravenous administration, this compound distributes in the extracellular space with low protein binding (less than 1%) .
  • Metabolism and Excretion: this compound is not metabolized but is excreted unchanged through the kidneys, with a biological half-life of approximately 2 hours. About 98% is eliminated via renal pathways .

Clinical Applications

This compound is utilized in various imaging procedures, including:

  • Arteriography: Imaging arteries to assess blood flow.
  • CT Scans: Enhancing images for better diagnosis.
  • Urography: Imaging the urinary system.
  • Hysterosalpingography: Assessing female reproductive organs .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it can cause some adverse effects:

  • Common Reactions: Nausea, vomiting, headache, and changes in blood pressure or heart rate.
  • Severe Reactions: Rarely, severe allergic reactions such as anaphylaxis or cardiac arrest may occur .

A comparative study indicated that this compound resulted in significantly less discomfort and fewer side effects compared to other contrast agents like metrizoate .

Table: Summary of this compound's Pharmacological Data

PropertyData
Chemical FormulaC20H28I3N3O9C_{20}H_{28}I_3N_3O_9
Molar Mass835.169 g/mol
Routes of AdministrationIntravenous, oral, injection
Protein BindingLow (<1%)
Biological Half-life~2 hours
Excretion98% via kidneys
Common Adverse EffectsNausea, vomiting, headache
Severe ReactionsAnaphylaxis (rare)

Case Studies and Research Findings

Several studies have evaluated the effectiveness and safety of this compound:

  • Renal Function Impact Study:
    A clinical trial involving children demonstrated that this compound had minimal impact on renal function post-administration when compared to other contrast agents .
  • Contrast-Induced Nephropathy:
    Research suggests that low-osmolality agents like this compound may reduce the incidence of contrast-induced nephropathy (CIN), particularly in high-risk patients .
  • Toxicity Assessment:
    A study assessing acetylcholinesterase activity indicated that this compound exhibits low clinical toxicity, further supporting its safety profile during imaging procedures .

Q & A

Q. What ethical frameworks guide translational research on this compound’s off-label use in pediatric populations?

  • Answer : Follow the Belmont principles: respect autonomy (parental consent), minimize risks (low-osmolality protocols), and ensure justice (equitable access). Collaborate with pediatric IRBs and publish safety data in registries like ClinicalTrials.gov .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopentol
Reactant of Route 2
Reactant of Route 2
Iopentol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.